

Application Notes and Protocols: Fmoc-D-methionine in Drug Discovery and Development

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Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine

Cat. No.: B557640

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of Fmoc-D-methionine in the synthesis and development of novel therapeutics and diagnostic agents. The incorporation of the unnatural D-enantiomer of methionine offers significant advantages in overcoming common challenges in peptide-based drug development, such as enhancing metabolic stability and modulating biological activity.

Enhancing Peptide Stability and Efficacy with Fmoc-D-methionine

The substitution of L-amino acids with their D-counterparts is a well-established strategy to increase the resistance of peptides to enzymatic degradation by proteases. This enhanced stability translates to a longer plasma half-life and improved pharmacokinetic profiles for peptide drug candidates. Fmoc-D-methionine is a crucial building block in this process, allowing for the site-specific introduction of D-methionine into a peptide sequence during standard solid-phase peptide synthesis (SPPS).

Key Applications:

- **Neuroprotective Peptides:** D-amino acid-containing peptides are being investigated for their potential in treating neurodegenerative diseases. The increased stability allows for sustained activity in the central nervous system.
- **Antimicrobial Peptides (AMPs):** Incorporation of D-methionine can enhance the stability of AMPs in the presence of bacterial proteases, improving their efficacy against drug-resistant pathogens.^{[1][2][3]}
- **Metabolic Disorders:** Long-acting peptide hormones for diseases like diabetes can be developed by incorporating D-amino acids to prolong their therapeutic effect.

Quantitative Data Summary: Antimicrobial Peptides with D-Methionine

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a synthetic antimicrobial peptide and its D-amino acid substituted analogue, demonstrating the impact of D-amino acid incorporation on antimicrobial activity.

Peptide	Target Organism	MIC (µg/mL)	Reference
Polybia-MPI (all L-amino acids)	E. coli ATCC 25922	8	[3]
D-MPI (all D-amino acids)	E. coli ATCC 25922	8	[3]
Polybia-MPI (all L-amino acids)	S. aureus ATCC 29213	16	[3]
D-MPI (all D-amino acids)	S. aureus ATCC 29213	16	[3]
Polybia-MPI (all L-amino acids)	C. albicans ATCC 90028	32	[3]
D-MPI (all D-amino acids)	C. albicans ATCC 90028	16	[3]
Sulfonium poly(D,L-methionine)20	Methicillin-resistant S. aureus (MRSA)	7.8	[1]
Sulfonium poly(D,L-methionine)20	E. coli ATCC25922	15.6	[1]
Sulfonium poly(D,L-methionine)20	P. aeruginosa O1	15.6	[1]

Note: In the case of Polybia-MPI, the complete substitution with D-amino acids maintained or improved the antimicrobial activity while significantly enhancing stability. The sulfonium poly(D,L-methionine) demonstrates potent activity against drug-resistant bacteria.

Fmoc-D-methionine in Diagnostic Applications: PET Imaging

Fmoc-D-methionine is a precursor for the synthesis of radiolabeled D-methionine, such as L-[methyl-11C]methionine ([11C]-MET), a positron emission tomography (PET) tracer used in oncology. [11C]-MET allows for the visualization and assessment of amino acid metabolism in tumors, which can be crucial for diagnosis, staging, and monitoring treatment response.

Quantitative Data Summary: Synthesis of [11C]-D-Methionine

The synthesis of [11C]-D-methionine for PET imaging is a time-sensitive process due to the short half-life of carbon-11. The following table summarizes key quantitative parameters for its synthesis.

Parameter	Value	Reference
Radiochemical Yield	40% - 90%	[4]
Radiochemical Purity	> 95% (crude), > 98% (purified)	[4]
Optical Purity	> 99%	[4]
Total Synthesis Time	20 - 30 minutes	[4]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a D-Methionine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a D-methionine residue using Fmoc chemistry.

1. Resin Preparation:

- Place 100-200 mg of Rink Amide resin in a fritted reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.
- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% (v/v) piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Example: Coupling Fmoc-D-methionine):

- In a separate vial, dissolve Fmoc-D-methionine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
- Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. A blue/purple color indicates incomplete coupling, and a second coupling step may be necessary.

4. Peptide Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

- After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail. A common cocktail for methionine-containing peptides is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). To minimize oxidation of the methionine residue, scavengers such as dimethylsulfide (DMS) and ammonium iodide can be added.^[5]
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its molecular weight and purity.

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol is for assessing the stability of a D-methionine-containing peptide in human plasma.

1. Materials:

- Test peptide stock solution (1 mg/mL).
- Human plasma.
- Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).
- Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
- LC-MS system for analysis.

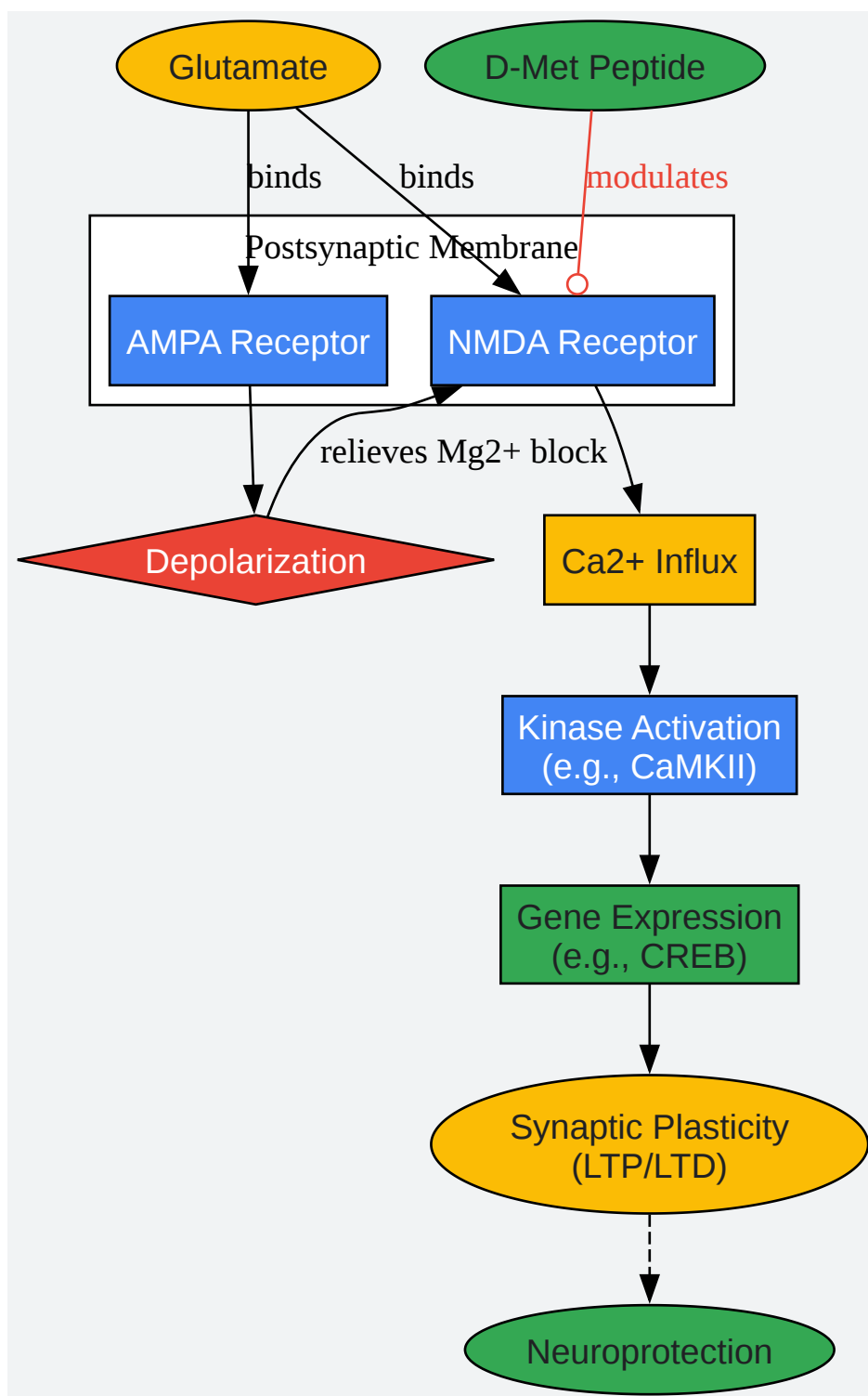
2. Procedure:

- Thaw frozen human plasma on ice and centrifuge to remove any precipitates.
- In a microcentrifuge tube, mix 90 μ L of plasma with 10 μ L of the test peptide stock solution.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a 20 μ L aliquot of the incubation mixture.
- Immediately quench the enzymatic reaction by adding 20 μ L of the quenching solution.
- Vortex and centrifuge at high speed to precipitate plasma proteins.
- Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
- The percentage of intact peptide at each time point is calculated relative to the 0-hour time point. The half-life ($t_{1/2}$) of the peptide can then be determined.

Signaling Pathways and Logical Relationships

General Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-SPPS for the synthesis of a D-methionine-containing peptide.



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